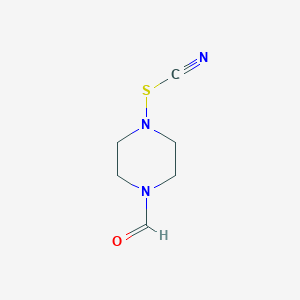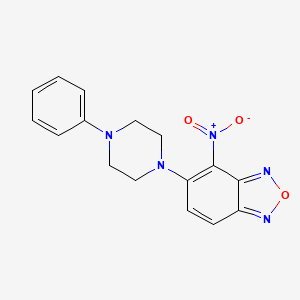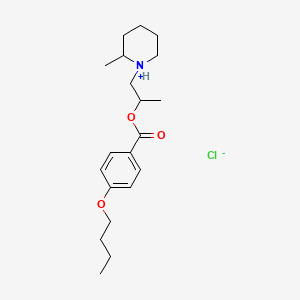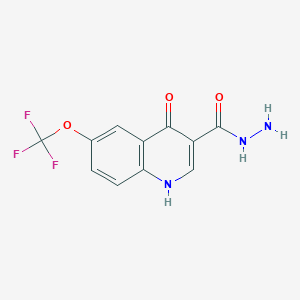![molecular formula C18H18N8O7S3 B13785521 (6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ceftriaxone is a third-generation cephalosporin antibiotic that is widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating severe infections such as meningitis, sepsis, and pneumonia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ceftriaxone involves several steps, starting from the basic cephalosporin nucleus. The process typically includes acylation, cyclization, and side-chain modifications. One common synthetic route involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent, followed by cyclization to form the β-lactam ring. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of (E)-Ceftriaxone is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product. The industrial production methods also focus on optimizing yield and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Ceftriaxone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving (E)-Ceftriaxone include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the chemical reactions of (E)-Ceftriaxone include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy in treating different bacterial infections.
Applications De Recherche Scientifique
(E)-Ceftriaxone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying β-lactam antibiotics. In biology, it is employed in research on bacterial resistance mechanisms and the development of new antibiotics. In medicine, (E)-Ceftriaxone is extensively used in clinical trials to evaluate its efficacy and safety in treating various infections. In industry, it is used in the formulation of pharmaceutical products and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of (E)-Ceftriaxone involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the bacterial cell wall and ultimately results in cell lysis and death. The molecular targets of (E)-Ceftriaxone include various PBPs, and the pathways involved are primarily related to cell wall biosynthesis.
Comparaison Avec Des Composés Similaires
(E)-Ceftriaxone is unique among cephalosporins due to its extended half-life and high efficacy against a broad range of bacteria. Similar compounds include other third-generation cephalosporins such as cefotaxime and ceftazidime. Compared to these compounds, (E)-Ceftriaxone has a longer duration of action and better penetration into the cerebrospinal fluid, making it particularly effective in treating central nervous system infections.
Propriétés
Formule moléculaire |
C18H18N8O7S3 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9-,15+/m1/s1 |
Clé InChI |
VAAUVRVFOQPIGI-ZFBJEEMXSA-N |
SMILES isomérique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
SMILES canonique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



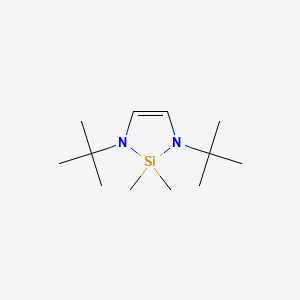
![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

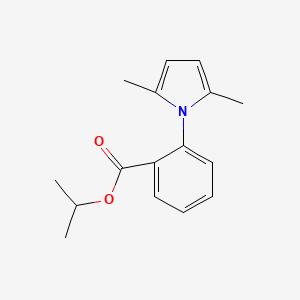
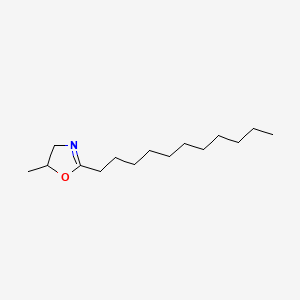
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
